molecular formula C14H20N4O2 B6014189 5-[2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-oxoethyl]-2,4-dimethyl-1H-pyrimidin-6-one

5-[2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-oxoethyl]-2,4-dimethyl-1H-pyrimidin-6-one

Cat. No.: B6014189
M. Wt: 276.33 g/mol
InChI Key: ITRNPCWURULEMQ-CMPLNLGQSA-N
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Description

5-[2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-oxoethyl]-2,4-dimethyl-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes a pyrrolopyrrole ring system fused to a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-oxoethyl]-2,4-dimethyl-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolopyrrole core, followed by the introduction of the pyrimidinone moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidinone moiety, such as converting ketones to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore the compound’s potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its unique structure allows it to interact with multiple biological pathways, making it a versatile candidate for therapeutic applications.

Industry: In the material science field, the compound can be used in the development of new polymers and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-[2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-oxoethyl]-2,4-dimethyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

    5-[2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-oxoethyl]-2,4-dimethyl-1H-pyrimidin-4-one: This compound differs by the position of the keto group on the pyrimidinone ring.

    5-[2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-oxoethyl]-2,4-dimethyl-1H-pyrimidin-2-one: This compound has a different substitution pattern on the pyrimidinone ring.

Uniqueness: The unique structure of 5-[2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-oxoethyl]-2,4-dimethyl-1H-pyrimidin-6-one allows it to interact with a wide range of biological targets, making it a versatile compound for various applications. Its stability and reactivity also make it a valuable building block in organic synthesis.

Properties

IUPAC Name

5-[2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-oxoethyl]-2,4-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-8-11(14(20)17-9(2)16-8)5-13(19)18-4-3-10-6-15-7-12(10)18/h10,12,15H,3-7H2,1-2H3,(H,16,17,20)/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRNPCWURULEMQ-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CC(=O)N2CCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NC(=N1)C)CC(=O)N2CC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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